Carfilzomib-d8

Beschreibung

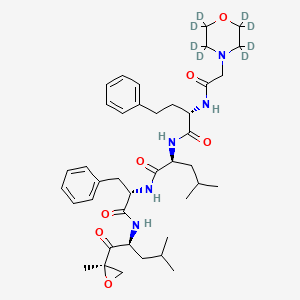

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPQMFVWMYDKT-HEMZLDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carfilzomib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carfilzomib (Kyprolis®) is a second-generation, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1] Chemically, it is a tetrapeptide epoxyketone that selectively targets the chymotrypsin-like (CT-L) activity of the proteasome, a central enzyme complex in the ubiquitin-proteasome system (UPS).[2] Its mechanism of action involves the covalent and irreversible binding to the proteasome's active sites, leading to an accumulation of polyubiquitinated proteins. This accumulation disrupts cellular homeostasis, induces profound endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and ultimately triggers programmed cell death (apoptosis) in cancer cells.[3] Carfilzomib's high selectivity and irreversible binding contribute to its potent anti-myeloma activity and a distinct safety profile compared to other proteasome inhibitors.[2][4]

The Ubiquitin-Proteasome System: The Primary Target

The UPS is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis. It plays a pivotal role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome is the proteolytic core of this system. It is composed of a 20S core particle (20S CP) and one or two 19S regulatory particles.

The 20S core is a cylindrical structure containing the catalytic activity. It is formed by four stacked heptameric rings. The two inner rings are composed of seven distinct β-subunits. Three of these subunits harbor the proteolytic active sites:

-

β1 (or β1i/LMP2 in the immunoproteasome): Caspase-like activity.

-

β2 (or β2i/MECL1 in the immunoproteasome): Trypsin-like activity.

-

β5 (or β5i/LMP7 in the immunoproteasome): Chymotrypsin-like (CT-L) activity.

The chymotrypsin-like activity is considered the rate-limiting step in protein degradation.[5] Malignant cells, particularly multiple myeloma cells which synthesize large quantities of immunoglobulins, are highly dependent on the proteasome for survival, making it a key therapeutic target.[6]

Molecular Interaction and Binding Kinetics

Carfilzomib is an analog of epoxomicin, a natural product known for its potent proteasome inhibition.[2] Its structure includes a tetrapeptide backbone that provides specificity for the proteasome's substrate-binding pockets and an epoxyketone pharmacophore that acts as the reactive "warhead".[4]

The core mechanism involves a two-step process:

-

Binding: The peptide portion of Carfilzomib selectively docks into the substrate-binding channel of the 20S proteasome.

-

Irreversible Inhibition: The epoxyketone moiety forms a stable, covalent bond with the N-terminal threonine residue (Thr1) of the target catalytic β-subunits. This interaction is highly specific and irreversible, leading to sustained inhibition of the proteasome.[3][4]

Carfilzomib exhibits remarkable selectivity for the chymotrypsin-like activity of both the constitutive proteasome (c20S) via the β5 subunit and the immunoproteasome (i20S) via the β5i (LMP7) subunit .[5][7] This high specificity is a key feature, as indiscriminate inhibition of all proteasome activities can lead to toxicity in normal cells.[4] While its primary targets are the β5 and β5i subunits, at higher concentrations, Carfilzomib can also inhibit the β1, β1i, β2, and β2i subunits to a lesser extent.[5]

Quantitative Analysis of Proteasome Inhibition

The potency and selectivity of Carfilzomib have been quantified in numerous preclinical and clinical studies. Intravenous administration results in rapid, dose-dependent, and sustained inhibition of the target proteasome subunits.

Table 1: In Vivo Proteasome Subunit Inhibition by Carfilzomib

| Tissue/Cell Type | Dose (IV) | Subunit Target | % Inhibition (1-hour post-dose) | Reference(s) |

|---|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | 15 mg/m² | CT-L (Overall) | 79% - 89% | [8] |

| PBMCs | 20 mg/m² | CT-L (Overall) | 82% - 83% | [8] |

| PBMCs | 15-20 mg/m² | β5 / LMP7 | 77% - 80% | [9] |

| Whole Blood | 15-20 mg/m² | β5 / LMP7 | 67% - 74% | [9] |

| PBMCs | 20 mg/m² | LMP2 (β1i) | 26% - 32% | [8] |

| PBMCs | 20 mg/m² | MECL1 (β2i) | 41% - 49% |[8] |

Data shows that Carfilzomib potently inhibits its primary target (CT-L activity via β5/LMP7) and, to a lesser but significant extent, other immunoproteasome subunits. Proteasome inhibition is maintained for at least 48 hours following the initial dose, with near-complete recovery observed between treatment cycles.[8][10]

Downstream Cellular Consequences of Proteasome Inhibition

The irreversible inhibition of the proteasome by Carfilzomib sets off a cascade of events that overwhelm cancer cells, leading to their demise.

-

Accumulation of Polyubiquitinated Proteins: The primary consequence is a massive build-up of misfolded and regulatory proteins that are normally degraded. This disrupts cellular protein homeostasis.[2][3]

-

Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR): Myeloma cells have a high protein synthesis load, making them particularly vulnerable to the accumulation of unfolded proteins in the ER. Persistent proteasome inhibition triggers chronic ER stress, activating the UPR. Key signaling arms of the UPR, such as the PERK-eIF2α-ATF4-CHOP pathway, are activated. The transcription factor CHOP is a critical mediator that promotes apoptosis under conditions of unresolved ER stress.[3][11]

-

Inhibition of the NF-κB Pathway: The NF-κB transcription factor is often constitutively active in cancer cells, promoting proliferation and survival. Its activity is controlled by an inhibitory protein, IκB. In a normal state, IκB is ubiquitinated and degraded by the proteasome, releasing NF-κB. Carfilzomib blocks the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing its pro-survival signaling.[3]

-

Induction of Apoptosis: Carfilzomib-induced cellular stress converges on the activation of apoptosis. This occurs through multiple mechanisms:

-

Intrinsic Pathway: ER stress and activation of c-Jun N-terminal kinase (JNK) lead to mitochondrial membrane depolarization, release of cytochrome c, and activation of initiator caspase-9.[4][5]

-

Extrinsic Pathway: The drug also promotes the activation of initiator caspase-8.[4]

-

Executioner Caspases: Both pathways culminate in the activation of executioner caspase-3, which cleaves critical cellular substrates, including PARP, leading to the systematic dismantling of the cell.[4][11]

-

Key Experimental Protocols

The elucidation of Carfilzomib's mechanism of action relies on a suite of robust biochemical and cell-based assays.

Proteasome Activity Assay (Fluorogenic Substrate)

This is the most common method to measure proteasome activity in cell lysates or purified enzyme preparations.

-

Principle: A fluorogenic peptide substrate specific for a particular catalytic activity is used. For chymotrypsin-like activity, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is standard.[12][13] Cleavage by the proteasome releases the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to the proteasome's enzymatic activity.

-

Methodology:

-

Lysate Preparation: Cells are lysed in a buffer that preserves proteasome integrity (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP).[13] Protease inhibitors should not be used. Protein concentration is quantified (e.g., via BCA assay).

-

Reaction Setup: A defined amount of protein lysate (e.g., 20 µg) is incubated in an assay buffer in a microplate well.

-

Substrate Addition: The fluorogenic substrate (e.g., 40 µM Suc-LLVY-AMC) is added to initiate the reaction.[13] A parallel reaction containing a known proteasome inhibitor (e.g., MG-132 or Carfilzomib) is run to measure background fluorescence.

-

Measurement: Fluorescence is measured kinetically over 30-60 minutes at 37°C using a microplate reader with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[12][13][14]

-

Data Analysis: The rate of AMC release (fluorescence units per minute) is calculated and normalized to the total protein concentration.

-

ProCISE Assay for Subunit Occupancy

The Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent (ProCISE) assay was developed to quantify the occupancy of individual proteasome active sites by an inhibitor in clinical samples.[9]

-

Principle: This assay measures the availability of active sites before and after drug administration using a biotinylated, covalent proteasome active site-binding probe (PABP). Reduced binding of the probe after treatment indicates occupancy by the inhibitor.

-

Methodology:

-

Sample Collection: Patient samples (e.g., whole blood, PBMCs) are collected pre- and post-Carfilzomib infusion.

-

Lysate Preparation: Cell lysates are prepared from the collected samples.

-

Probe Incubation: The PABP is added to the lysates and incubated for ~2 hours, allowing it to bind to any unoccupied proteasome active sites.

-

Capture: The proteasome-PABP complexes are denatured and captured on streptavidin-coated beads via the biotin tag on the probe.

-

Detection: The captured complexes are incubated overnight with primary antibodies specific to each proteasome active site subunit (e.g., anti-β5, anti-LMP7, anti-LMP2).

-

Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is measured and is proportional to the amount of unoccupied active sites. The percentage of inhibition is calculated by comparing post-dose to pre-dose signals.

-

Conclusion

The mechanism of action of Carfilzomib is a well-defined, multi-faceted process centered on the potent and irreversible inhibition of the chymotrypsin-like activity of the proteasome. Its high selectivity for the β5 and β5i subunits leads to a cascade of downstream events, including the accumulation of ubiquitinated proteins, induction of terminal ER stress, and robust activation of apoptotic pathways. This targeted mechanism provides a strong rationale for its clinical efficacy in proteasome-dependent malignancies like multiple myeloma. A thorough understanding of these molecular interactions and cellular consequences is crucial for optimizing its therapeutic use and developing next-generation proteasome inhibitors.

References

- 1. The mechanism of action, pharmacokinetics, and clinical efficacy of carfilzomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carfilzomib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kyprolis-hcp.com [kyprolis-hcp.com]

- 7. Carfilzomib can induce tumor cell death through selective inhibition of the chymotrypsin-like activity of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carfilzomib triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteasome activity assay [bio-protocol.org]

- 14. resources.novusbio.com [resources.novusbio.com]

Carfilzomib-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carfilzomib-d8, a deuterated analog of the potent proteasome inhibitor Carfilzomib. This document outlines its core physicochemical properties, details a representative analytical methodology for its use, and illustrates the key signaling pathways affected by its parent compound.

Core Compound Data

This compound serves as a critical internal standard for the accurate quantification of Carfilzomib in biological matrices during pharmacokinetic and metabolic studies.[1] Its deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry-based detection without significantly altering its chemical behavior.

| Parameter | Value | References |

| CAS Number | 1537187-53-3 | [1][2][3][4] |

| Molecular Formula | C₄₀H₄₉D₈N₅O₇ | [1][3][4] |

| Molecular Weight | ~727.96 g/mol | [1][5] |

| Exact Mass | 727.959184408188 | [2] |

| Synonyms | (alphaS)-alpha-[[2-(4-Morpholinyl-2,2,3,3,5,5,6,6-d8)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide | [1][4][5] |

Mechanism of Action: Proteasome Inhibition Signaling

Carfilzomib, the parent compound of this compound, exerts its therapeutic effect by irreversibly inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for degrading unneeded or misfolded proteins.[2] This inhibition primarily targets the chymotrypsin-like activity associated with the β5 subunit.[4] The resulting disruption of protein homeostasis in cancer cells, which are often highly dependent on the proteasome, leads to apoptosis through several interconnected signaling pathways.

Experimental Protocol: Quantification of Carfilzomib in Plasma

The following outlines a typical experimental workflow for the quantification of Carfilzomib in human plasma using this compound as an internal standard (IS) via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Methodology Details:

-

Sample Preparation:

-

A small volume of plasma (e.g., 5-100 µL) is aliquoted.

-

A known concentration of this compound in a suitable solvent is added to the plasma sample.

-

Protein precipitation is induced by adding a solvent such as acetonitrile. This step is crucial for removing larger protein molecules that can interfere with the analysis.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The resulting supernatant, containing Carfilzomib and this compound, is carefully transferred for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation (e.g., Phenomenex Luna C18, 50x2.0mm, 3µm).

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive-ion electrospray ionization (ESI) is used to generate charged parent ions of both Carfilzomib and this compound.

-

Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode. This involves selecting the parent ion of each compound and then monitoring for a specific product ion after fragmentation.

-

Example Transition for Carfilzomib: m/z 720.20 > 100.15

-

-

The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy of the quantitative results.

-

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 3. Validate User [ashpublications.org]

- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

Synthesis and Characterization of Carfilzomib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carfilzomib-d8, the deuterated analog of the proteasome inhibitor Carfilzomib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preparation and analysis of this important internal standard for pharmacokinetic and metabolic studies.

Introduction

Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, a key cellular component in protein degradation.[1] Its deuterated form, this compound, serves as an invaluable internal standard for the accurate quantification of Carfilzomib in biological matrices using mass spectrometry-based assays.[2][3] The incorporation of eight deuterium atoms on the morpholine ring provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties.[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the coupling of a deuterated morpholine-containing side chain to the peptide core. While specific, detailed protocols for the synthesis of this compound are not publicly available, a general synthetic strategy can be inferred from patents and the known synthesis of Carfilzomib.[1][4] The key steps involve the preparation of the deuterated morpholine precursor, its activation, and subsequent coupling to the peptide backbone.

A plausible synthetic pathway is outlined below:

Experimental Protocols

2.1.1. Synthesis of Morpholine-d8

A scalable synthesis of morpholine-d8 has been reported, which is a critical starting material.[5]

-

Reaction: Morpholine is treated with a deuterium source, such as D₂O, in the presence of a catalyst like Raney Nickel.

-

Procedure: A mixture of morpholine, D₂O, and Raney Nickel is heated under pressure. The exchange of protons for deuterons occurs on the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring.

-

Purification: The resulting morpholine-d8 is purified by distillation.

2.1.2. Synthesis of 2-Chloro-N-(morpholin-4-yl-d8)acetamide

This intermediate is synthesized by the acylation of morpholine-d8.

-

Reaction: Morpholine-d8 is reacted with 2-chloroacetyl chloride in the presence of a base.

-

Procedure: To a solution of morpholine-d8 and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at reduced temperature (e.g., 0 °C), 2-chloroacetyl chloride is added dropwise. The reaction mixture is stirred until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

2.1.3. Synthesis of this compound

The final step involves the coupling of the deuterated side chain with the peptide core of Carfilzomib.

-

Reaction: The des-morpholinoacetyl-Carfilzomib intermediate is reacted with 2-chloro-N-(morpholin-4-yl-d8)acetamide.

-

Procedure: The peptide intermediate, which has a free amine group, is dissolved in a suitable solvent (e.g., dimethylformamide). The deuterated chloroacetamide derivative and a base (e.g., diisopropylethylamine) are added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by HPLC.

-

Purification: The final product, this compound, is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using various analytical techniques.

Quantitative Data

| Parameter | Specification | Method |

| Chemical Formula | C₄₀H₄₉D₈N₅O₇ | Mass Spectrometry |

| Molecular Weight | 727.98 g/mol | Mass Spectrometry |

| Isotopic Purity | ≥98% Deuterated Forms | Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC |

Experimental Protocols for Characterization

The following are representative protocols for the characterization of this compound, based on established methods for Carfilzomib.[6]

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Data Analysis: The purity is determined by the peak area percentage of the main component.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent like acetonitrile or methanol.

-

Ionization Mode: Positive ion mode is typically used.

-

Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (m/z ~728). The isotopic distribution pattern will confirm the presence of eight deuterium atoms. For quantitative applications using LC-MS/MS, specific precursor-to-product ion transitions are monitored. For Carfilzomib, a common transition is m/z 720.4 -> 100.1. For this compound, the precursor ion would be shifted to approximately m/z 728.4.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound and to verify the positions of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons on the morpholine ring will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Carfilzomib. The rest of the spectrum should be consistent with the structure of the Carfilzomib molecule.

Conclusion

The synthesis and rigorous characterization of this compound are essential for its use as a reliable internal standard in demanding bioanalytical applications. This guide provides a framework for understanding the key synthetic steps and the analytical methodologies required to ensure the quality and integrity of this critical research tool. While specific proprietary details of the synthesis may vary, the outlined procedures are based on established chemical principles and published analytical methods for the parent compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CN105273057A - Carfilzomib preparation method - Google Patents [patents.google.com]

- 4. This compound I CAS#: 1537187-53-3 I proteasome inhibitor I InvivoChem [invivochem.com]

- 5. medkoo.com [medkoo.com]

- 6. roswellpark.org [roswellpark.org]

Carfilzomib-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carfilzomib-d8. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. The stability and degradation pathways of Carfilzomib are considered analogous to its deuterated form, this compound, due to the isotopic labeling not typically altering the chemical stability of the molecule.

Core Stability Data

The stability of this compound is paramount for its effective use as an internal standard in analytical methodologies and for its application in pre-clinical research. The following tables summarize the key stability data gathered from various sources.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | ≥ 4 years | Protect from light[1][2]. |

| 4°C | 2 years | Protect from light[2]. | |

| In Solvent | -80°C | 6 months | Protect from light[2][3]. |

| -20°C | 1 month | Protect from light[2][3]. |

Table 2: Physicochemical Stability of Reconstituted Carfilzomib Solutions

Data based on studies with non-deuterated Carfilzomib (Kyprolis®)

| Concentration & Vehicle | Storage Condition | Stability Period | Observation |

| 2 mg/mL in sterile water (in glass vial) | 2-8°C (Refrigerated) | At least 28 days | <6% decrease in concentration. No change in pH, color, or particulate matter[4]. |

| 2 mg/mL in sterile water (in glass vial) | 25°C (Room Temperature) | Up to 14 days | Concentration falls below 90% after 14 days[4]. |

| 0.8 mg/mL in 5% dextrose (in plastic syringe) | 2-8°C (Refrigerated) | At least 28 days | <6% decrease in concentration. No change in pH, color, or particulate matter[4]. |

| 0.6 mg/mL in 5% dextrose (in polyolefin bag) | 2-8°C (Refrigerated) | At least 28 days | <6% decrease in concentration. No change in pH, color, or particulate matter[4]. |

| Diluted solutions | 25°C (Room Temperature) | Up to 10 days | Physicochemically stable[5]. |

Degradation Pathways

Forced degradation studies on Carfilzomib have identified several pathways through which the molecule can degrade under stress conditions. These pathways are crucial to understand for the development of stable formulations and for the design of stability-indicating analytical methods. Carfilzomib is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions[1][3][5].

Key degradation pathways include:

-

Hydrolysis: Both acid and base-catalyzed hydrolysis of the peptide bonds and the epoxide ring can occur[1][3][5].

-

Oxidation: The tertiary amine in the morpholino group is susceptible to oxidation, leading to the formation of an N-oxide[6].

-

Photodegradation: Exposure to light can lead to degradation, particularly under acidic conditions[1][3][7].

-

Isomerization and Racemization: Base-catalyzed reactions can lead to isomerization[1][3].

Experimental Protocols

The stability of Carfilzomib and its degradation products are typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method, often coupled with mass spectrometry (MS) for the identification of degradants.

General Protocol for Forced Degradation Study

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

Stress Conditions: The stock solution is subjected to various stress conditions as per ICH guidelines Q1A(R2)[8].

-

Acidic Hydrolysis: The drug solution is mixed with an acid (e.g., 0.1N HCl) and incubated at an elevated temperature (e.g., 70°C)[8].

-

Alkaline Hydrolysis: The drug solution is mixed with a base (e.g., 0.1N NaOH) and incubated at an elevated temperature (e.g., 70°C)[8].

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature[6].

-

Thermal Degradation: The solid drug or its solution is exposed to high temperatures.

-

Photostability: The drug solution or solid is exposed to UV light in a photostability chamber[8].

-

-

Sample Analysis: After exposure to stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis by a validated stability-indicating HPLC or UHPLC method[8].

-

Peak Purity and Identification: The purity of the this compound peak is assessed using a photodiode array (PDA) detector. Degradation products are identified and characterized using LC-MS/MS[6][8].

Signaling Pathway of Carfilzomib

Carfilzomib is a potent and irreversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is responsible for the degradation of a majority of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and cell signaling.

In cancer cells, particularly multiple myeloma cells, the high rate of protein synthesis and secretion leads to a dependence on the proteasome for maintaining protein homeostasis. Inhibition of the proteasome by Carfilzomib leads to an accumulation of polyubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR)[2]. This disruption of protein homeostasis ultimately leads to cell cycle arrest and apoptosis[2][9]. Carfilzomib primarily inhibits the chymotrypsin-like activity of the proteasome[2].

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]

- 3. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. ashpublications.org [ashpublications.org]

Data Presentation: Efficacy of Carfilzomib Across Various Cancer Cell Lines

An In-Depth Technical Guide to Preliminary In-Vitro Studies Using Carfilzomib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in-vitro studies involving Carfilzomib (CFZ), a second-generation, irreversible proteasome inhibitor. Carfilzomib selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system that degrades misfolded and abnormal proteins.[1] Inhibition of this pathway leads to an accumulation of regulatory proteins, disrupting cellular homeostasis and inducing apoptosis, particularly in rapidly proliferating cancer cells like those in multiple myeloma.[2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways affected by Carfilzomib in various cancer cell lines.

The cytotoxic and anti-proliferative effects of Carfilzomib have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

Table 1: IC50 Values of Carfilzomib in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 Value | Exposure Time | Assay |

| RPMI-8226 | 10.73 ± 3.21 µM | 48 hours | MTT |

| MOLP-8 | 12.20 ± 0.14 µM | 48 hours | MTT |

| NCI-H929 | 26.15 ± 2.05 µM | 48 hours | MTT |

| OPM-2 | 15.97 ± 1.84 µM | 48 hours | MTT |

| ANBL-6 | ~5 nM | Not Specified | Not Specified |

| RPMI-8226 | ~5 nM | Not Specified | Not Specified |

| RPMI-8226 | ~40 nM | 1 hour | Cell Viability |

Table 2: IC50 Values of Carfilzomib in Breast Cancer Cell Lines

| Cell Line | IC50 Value (nM) | Exposure Time | Assay |

| MDA-MB-361 | 6.34 | 72 hours | MTT |

| MCF7 | Not Specified | 72 hours | MTT |

| T-47D | 76.51 | 72 hours | MTT |

| HCC1954 | Not Specified | 72 hours | MTT |

| MDA-MB-468 | Not Specified | 72 hours | MTT |

| MDA-MB-231 | Not Specified | 72 hours | MTT |

| BT-549 | Not Specified | 72 hours | MTT |

Source:[7]

Table 3: IC50 Values of Carfilzomib in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Assay |

| B16-F1 | Melanoma | 23.9 | 48 hours | MTT |

| SW620 | Colorectal Carcinoma | 50.26 ± 1.38 | 48 hours | WST-1 |

| HEC-1-A | Endometrial Carcinoma | 71.8 | 24 hours | MTT |

| Ishikawa | Endometrial Carcinoma | 120 | 24 hours | MTT |

| MM1.S | Multiple Myeloma | 8.3 | 24 hours | Not Specified |

| MM1.S/R CFZ | Carfilzomib-Resistant MM | 23.0 | 24 hours | Not Specified |

Table 4: Apoptosis Rates Induced by Carfilzomib in Multiple Myeloma Cell Lines (48h Exposure)

| Cell Line | Apoptotic Rate (%) | Assay |

| MOLP-8 | 15.20 ± 0.2 | 7-AAD Staining |

| RPMI-8226 | 20.73 ± 0.21 | 7-AAD Staining |

| NCI-H929 | 16.55 ± 2.00 | 7-AAD Staining |

| OPM-2 | 15.00 ± 2.84 | 7-AAD Staining |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections outline standard protocols used in Carfilzomib research.

Cell Viability and Proliferation Assays

1. MTT (Microculture Tetrazolium Test) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 3 x 10^4 cells/well) in a 96-well flat-bottomed microplate.[13]

-

Drug Treatment: Treat cells with increasing concentrations of Carfilzomib (e.g., 0.001 µM to 50 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][13]

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

2. BrdU (Bromodeoxyuridine) Assay: This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Culture and Treatment: Culture cells (e.g., RPMI-8226) and treat with various concentrations of Carfilzomib for a designated time.[4][14]

-

BrdU Labeling: Add BrdU, a pyrimidine analog, to the cell culture. It will be incorporated into the DNA of proliferating cells.[4][14]

-

Detection: Use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to detect the incorporated BrdU. The subsequent addition of a substrate results in a colorimetric reaction that can be quantified.[4][14]

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Flow Cytometry: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation: Treat cells with Carfilzomib for the desired duration. Harvest and wash the cells with Phosphate-Buffered Saline (PBS).[13]

-

Staining: Resuspend cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic) can be quantified based on their fluorescence signals.[13]

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This immunofluorescence method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation and Treatment: Grow cells on slides or coverslips and treat with Carfilzomib.[3][4]

-

Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the TUNEL reagents.

-

TUNEL Reaction: Incubate cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[3][4]

-

Visualization: Visualize the fluorescent signal using a fluorescence microscope. The intensity of the signal corresponds to the extent of DNA fragmentation.[3][4]

Protein Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins within a cell lysate, providing insights into the activation or inhibition of signaling pathways.

-

Protein Extraction: Treat cells with Carfilzomib, then lyse them to extract total cellular proteins.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved-caspase-3, Bax, Bcl-2, p-IκBα, STAT1).[14][15]

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system. Use a loading control like β-actin or α-Tubulin to normalize the results.[15]

Signaling Pathways and Mechanisms of Action

Carfilzomib's induction of apoptosis is mediated through its influence on several critical intracellular signaling pathways.

Mechanism of Action: Proteasome Inhibition

Carfilzomib acts as a selective and irreversible inhibitor of the 20S proteasome's chymotrypsin-like activity (β5 subunit).[8] This inhibition disrupts the degradation of ubiquitinated proteins, leading to their accumulation. The buildup of misfolded and regulatory proteins triggers cellular stress, activates pro-apoptotic pathways, and ultimately leads to programmed cell death.[16][2]

Caption: Core mechanism of Carfilzomib-induced apoptosis via proteasome inhibition.

The Unfolded Protein Response (UPR) and ER Stress

By causing an accumulation of misfolded proteins, Carfilzomib induces significant Endoplasmic Reticulum (ER) stress, which in turn activates the Unfolded Protein Response (UPR).[17][18] The UPR initially aims to restore homeostasis, but sustained activation under overwhelming stress shifts its function to initiate apoptosis. Carfilzomib has been shown to enhance the expression of key UPR-mediated apoptotic proteins like CHOP and activate pathways involving ATF6 and PERK/eIF2α.[10][17]

Caption: Carfilzomib triggers apoptosis through ER stress and the UPR pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is crucial for cell survival and proliferation and is often constitutively active in cancer cells. Carfilzomib has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This blockage of IκBα phosphorylation and degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[15][19]

Caption: Carfilzomib inhibits NF-κB signaling by preventing IκBα degradation.

Involvement of the STAT1/COX-2/iNOS Pathway

In some multiple myeloma cells, Carfilzomib has been found to inhibit the STAT1/COX-2/iNOS signaling pathway. By suppressing the expression of STAT1, Carfilzomib subsequently downregulates COX-2 and iNOS, which are involved in inflammation and cell proliferation. Inhibition of this pathway is another mechanism through which Carfilzomib impedes MM cell growth and induces apoptosis.[4][14]

Caption: Carfilzomib inhibits the STAT1/COX-2/iNOS signaling pathway in MM cells.

References

- 1. Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kyprolis-hcp.com [kyprolis-hcp.com]

- 3. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]

- 4. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhanced anti-colorectal cancer effects of carfilzomib combined with CPT-11 via downregulation of nuclear factor-κB in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amhsr.org [amhsr.org]

- 11. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Using protein turnover assay to explore the drug mechanism of Carfilzomib: Using ProTA to explore the drug mechanism of Carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Carfilzomib Promotes the Unfolded Protein Response and Apoptosis in Cetuximab-Resistant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carfilzomib Inhibits Constitutive NF-κB Activation in Mantle Cell Lymphoma B Cells and Leads to the Induction of Apoptosis [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Carfilzomib in Human Plasma using LC-MS/MS with Carfilzomib-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Carfilzomib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Carfilzomib-d8, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision.[1][2][3] The methodology involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Carfilzomib.

Introduction

Carfilzomib is a potent and irreversible second-generation proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[4][5][6] It functions by selectively targeting the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[1][5][7] Accurate measurement of Carfilzomib concentrations in human plasma is crucial for understanding its pharmacokinetics and for optimizing patient therapy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample processing and matrix effects.[2]

Mechanism of Action

Carfilzomib exerts its anti-cancer effects by inhibiting the proteasome, a key cellular component responsible for degrading unneeded or damaged proteins.[5] This inhibition disrupts cellular homeostasis and triggers apoptosis, particularly in rapidly dividing cancer cells.[5]

Caption: Carfilzomib's Mechanism of Action.

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Carfilzomib in human plasma.

Materials and Reagents

-

Carfilzomib analytical standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (HPLC grade)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

-

Carfilzomib Stock Solution (1 mg/mL): Accurately weigh and dissolve Carfilzomib in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Carfilzomib Working Solutions: Prepare serial dilutions of the Carfilzomib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriate tubes.

-

Spike 5 µL of the appropriate Carfilzomib working solution into the calibration and QC tubes. For blank and unknown samples, add 5 µL of 50:50 (v/v) acetonitrile:water.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.

-

Vortex all tubes for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required for different instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Carfilzomib) | m/z 720.4 -> 100.1[9][10] |

| MRM Transition (this compound) | m/z 728.4 -> 100.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following tables summarize typical validation results for a Carfilzomib assay in human plasma.

Table 3: Calibration Curve and Linearity

| Parameter | Result |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.5 | < 15% | < 15% | ± 20% |

| Low QC | 1.5 | < 15% | < 15% | ± 15% |

| Mid QC | 50 | < 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | < 15% | ± 15% |

Table 5: Recovery

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Carfilzomib | > 85% | > 85% | > 85% |

| This compound | > 85% | > 85% | > 85% |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of Carfilzomib in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for a variety of research and clinical applications. The simple protein precipitation sample preparation method allows for high-throughput analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound I CAS#: 1537187-53-3 I proteasome inhibitor I InvivoChem [invivochem.com]

- 4. roswellpark.org [roswellpark.org]

- 5. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 6. Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carfilzomib Analysis in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor used in the treatment of multiple myeloma. Accurate quantification of Carfilzomib in tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical and clinical drug development. Effective sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of the analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE).

Physicochemical Properties of Carfilzomib

A sound understanding of Carfilzomib's physicochemical properties is essential for developing effective extraction strategies.

| Property | Value | Implication for Sample Preparation |

| Molecular Weight | 719.9 g/mol | Relatively large molecule, influencing chromatographic behavior. |

| logP | 4.2[1] | Indicates high hydrophobicity, favoring extraction into non-polar organic solvents in LLE and retention on reversed-phase SPE sorbents. |

| pKa (Strongest Basic) | 4.96[1] | The morpholino group can be protonated at acidic pH, which can be exploited for ion-exchange SPE. |

| pKa (Strongest Acidic) | 11.91[1] | Not easily ionized as an acid under typical experimental conditions. |

| Solubility | Soluble in DMSO and ethanol, practically insoluble in water.[2] | Requires organic solvents for initial dissolution and reconstitution. |

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the complexity of the tissue matrix, the required limit of quantification, sample throughput, and the availability of resources. Below is a summary of the quantitative performance of LLE, PP, and SPE for Carfilzomib analysis in tissue homogenates. Please note that the following values are representative estimates for tissue homogenates based on available data from plasma studies and general knowledge of the techniques, as specific data for Carfilzomib in various tissue types is limited in published literature.

| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | 80-95% | 85-100% | >90% |

| Matrix Effect | Low to Medium | High | Low |

| Selectivity | Moderate | Low | High |

| Throughput | Medium | High | Low to Medium |

| Cost per Sample | Low | Low | High |

| Method Development | Medium | Easy | Complex |

Experimental Workflow for Carfilzomib Analysis in Tissue Homogenates

The overall workflow from tissue sample to final data analysis is depicted in the following diagram.

Detailed Experimental Protocols

Tissue Homogenization

This is a common first step for all subsequent extraction techniques.

Materials:

-

Tissue sample (frozen at -80°C)

-

Ice-cold Phosphate Buffered Saline (PBS) or Passive Lysis Buffer

-

Homogenizer (e.g., Ultra Turrax)

-

Centrifuge

Protocol:

-

Weigh the frozen tissue sample.

-

Add a specific volume of ice-cold homogenization buffer (e.g., 4 mL of PBS per gram of tissue).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

Centrifuge the homogenate at a low speed (e.g., 3,000 x g for 20 minutes at 4°C) to pellet cell debris if desired, or proceed with the whole homogenate.

-

Collect the supernatant (if centrifuged) or use the whole homogenate for the extraction procedure.

Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective method that leverages the high hydrophobicity of Carfilzomib for its extraction from the aqueous tissue homogenate into an immiscible organic solvent.

Materials:

-

Tissue homogenate

-

Internal Standard (IS) solution (e.g., Carfilzomib-d8 in methanol)

-

tert-Butyl methyl ether (MTBE), ice-cold

-

Vortex mixer

-

Centrifuge capable of refrigeration

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Protocol:

-

To a 100 µL aliquot of tissue homogenate, add the internal standard.

-

Add 800 µL of ice-cold MTBE.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PP)

Protein precipitation is a simple and high-throughput method for removing the bulk of proteins from the sample matrix. This protocol is adapted from methods used for plasma samples.[3]

Materials:

-

Tissue homogenate

-

Internal Standard (IS) solution (e.g., this compound in acetonitrile)

-

Acetonitrile (ACN), ice-cold

-

Vortex mixer

-

High-speed refrigerated centrifuge

Protocol:

-

To a 100 µL aliquot of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can either be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a mobile phase-compatible solvent to enhance sensitivity.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and can provide the cleanest extracts, which is particularly beneficial for complex matrices like tissue homogenates. This proposed protocol is based on the physicochemical properties of Carfilzomib and general principles of peptide extraction. A mixed-mode cation exchange or a reversed-phase sorbent is recommended.

Materials:

-

Tissue homogenate

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., Mixed-Mode Cation Exchange or C18)

-

SPE manifold

-

Conditioning solution (e.g., Methanol)

-

Equilibration solution (e.g., Water with 0.1% formic acid)

-

Wash solution (e.g., 5% Methanol in water with 0.1% formic acid)

-

Elution solution (e.g., Methanol with 2% ammonium hydroxide for mixed-mode; Acetonitrile for C18)

-

Evaporation system

-

Reconstitution solution

Protocol:

-

To a 100 µL aliquot of tissue homogenate, add the internal standard and dilute with 200 µL of equilibration solution.

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of equilibration solution.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of wash solution to remove interfering substances.

-

Elute Carfilzomib with 1 mL of elution solution into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of reconstitution solution for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following are typical starting parameters for the analysis of Carfilzomib. Method optimization is recommended for specific instrumentation.

| Parameter | Recommended Setting |

| HPLC Column | C18 (e.g., Phenomenex Luna C18, 50x2.0mm, 3µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |

| Flow Rate | 0.3 mL/min[3] |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Carfilzomib, followed by a re-equilibration step. |

| Injection Volume | 5-10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Carfilzomib: m/z 720.2 -> 100.15; this compound (IS): m/z 728.2 -> 100.15 (or other appropriate fragment)[3] |

Signaling Pathway and Logical Relationships

While Carfilzomib's mechanism of action involves the inhibition of the proteasome pathway, a signaling pathway diagram is less relevant to the analytical process of sample preparation. Instead, a logical relationship diagram illustrating the decision-making process for selecting a sample preparation method is more pertinent to this application note.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the successful quantification of Carfilzomib in tissue homogenates. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a good balance of cleanliness, recovery, and cost. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring the lowest limits of quantification, albeit with more complex and costly method development. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement a suitable sample preparation strategy for their specific analytical needs.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Carfilzomib from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor used in the treatment of multiple myeloma. Accurate quantification of carfilzomib in biological matrices such as plasma, blood, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, thereby removing endogenous interferences.

This document provides detailed application notes and protocols for the extraction of carfilzomib from biological samples using liquid-liquid extraction. While protein precipitation is a common method for carfilzomib extraction, LLE can offer advantages in terms of cleaner extracts and potentially reduced matrix effects in subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Carfilzomib

Carfilzomib exerts its therapeutic effect by inhibiting the proteasome, a key cellular component responsible for degrading unneeded or damaged proteins. Specifically, carfilzomib irreversibly binds to the N-terminal threonine residue of the 20S proteasome's active site, primarily targeting its chymotrypsin-like activity.[1][2] This inhibition leads to a buildup of polyubiquitinated proteins within the cell, inducing stress on the endoplasmic reticulum and triggering apoptosis, particularly in rapidly dividing cancer cells.[1] The modulation of the NF-κB pathway, a critical regulator of cell survival, is another significant downstream effect of proteasome inhibition by carfilzomib.[1]

Experimental Protocols

Representative Liquid-Liquid Extraction Protocol for Carfilzomib from Human Plasma

This protocol is a representative method based on principles of LLE for peptide-based drugs and may require optimization for specific laboratory conditions and analytical instrumentation.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

Carfilzomib analytical standard

-

Internal Standard (IS) (e.g., a structurally similar and stable labeled compound)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge capable of 13,000 x g

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples gently to ensure homogeneity.

-

-

Spiking of Internal Standard:

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized based on the analytical method).

-

-

Liquid-Liquid Extraction:

-

Add 200 µL of methanol to the plasma sample to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Add 800 µL of methyl tert-butyl ether (MTBE) to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated protein.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the protein pellet and the lower aqueous phase.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

-

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of carfilzomib and the structurally similar proteasome inhibitor bortezomib from biological samples. It is important to note that while the user requested a liquid-liquid extraction method, published methods for carfilzomib predominantly use protein precipitation.

Table 1: Comparison of Extraction Methods and Recovery Data

| Analyte | Extraction Method | Biological Matrix | Extraction Solvent(s) | Recovery (%) | Reference |

| Carfilzomib | Protein Precipitation | Mouse Plasma | Acetonitrile | Not Reported | [3] |

| Bortezomib | Liquid-Liquid Extraction | Cultured Myeloma Cells | Not Specified | >77 | [3] |

| Bortezomib | Liquid-Liquid Extraction | Culture Medium | Not Specified | >65 | [3] |

| Bortezomib | Protein Precipitation | Human Plasma | Acetonitrile with 0.1% Formic Acid | 82.71 | [4] |

| Bortezomib | Methanol Extraction | Dried Blood Spot | Methanol | 87.3 - 100.2 | [5] |

Table 2: Analytical Method Parameters

| Analyte | Extraction Method | Analytical Technique | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| Carfilzomib | Protein Precipitation | LC-MS/MS | 0.075 | 0.075 - 1250 | [3] |

| Bortezomib | Protein Precipitation | LC-MS/MS | 2.0 | 2.0 - 1000 | [4] |

| Bortezomib | Methanol Extraction | LC-MS/MS | 0.2 | 0.2 - 20.0 | [5] |

Discussion

The choice of sample preparation method is critical for developing a robust and reliable bioanalytical assay. While protein precipitation with acetonitrile or methanol is a commonly reported method for carfilzomib, liquid-liquid extraction offers a more thorough sample cleanup, which can be advantageous for minimizing matrix effects and improving the sensitivity and longevity of the analytical column and mass spectrometer.

The proposed LLE protocol utilizes methyl tert-butyl ether (MTBE), a solvent known for its effectiveness in extracting a wide range of small molecules and lipids from plasma. The initial protein precipitation step with methanol helps to disrupt protein binding and improve the extraction efficiency of carfilzomib.

Researchers should validate any LLE method for carfilzomib according to regulatory guidelines, assessing parameters such as recovery, matrix effect, precision, accuracy, and stability. The data presented from studies on the related compound bortezomib suggests that high recovery can be achieved with LLE. Optimization of the extraction solvent, pH, and solvent-to-sample ratio may be necessary to achieve the desired performance for carfilzomib.

Conclusion

This application note provides a comprehensive overview and a representative protocol for the liquid-liquid extraction of carfilzomib from biological samples. The provided data tables and diagrams offer a valuable resource for researchers and scientists involved in the bioanalysis of this important therapeutic agent. While a specific validated LLE method for carfilzomib is not widely published, the principles and the representative protocol outlined here provide a strong foundation for the development and validation of such a method.

References

- 1. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Carfilzomib in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Carfilzomib in human plasma. Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor approved for the treatment of multiple myeloma.[1] The method utilizes a simple protein precipitation extraction procedure and a stable isotopically labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting.

Introduction

Carfilzomib is a second-generation proteasome inhibitor that selectively and irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis in cancer cells. Accurate quantification of Carfilzomib in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal platform for bioanalytical assays of potent pharmaceutical compounds like Carfilzomib.

Experimental

Materials and Reagents

-

Carfilzomib reference standard

-

Carfilzomib-d8 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC I-Class)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in acetonitrile).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Vortex and transfer to an autosampler vial for analysis.

UPLC Conditions

| Parameter | Value |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 1 |

Table 1: UPLC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Carfilzomib | 720.4 | 100.1 | 40 | 35 |

| This compound (IS) | 728.4 | 100.1 | 40 | 35 |

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for Carfilzomib in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Table 3: Calibration Curve and LLOQ Summary

| Parameter | Result |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.995 |

| LLOQ | 0.5 ng/mL |

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in six replicates. The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |

| Low | 1.5 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |

| Mid | 75 | ≤ 8.0 | ≤ 9.0 | ± 10.0 | ± 10.0 |

| High | 400 | ≤ 7.0 | ≤ 8.0 | ± 10.0 | ± 10.0 |

Recovery

The extraction recovery of Carfilzomib and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.

Table 5: Extraction Recovery

| QC Level | Concentration (ng/mL) | Carfilzomib Mean Recovery (%) | This compound Mean Recovery (%) |

| Low | 1.5 | 92.5 | 95.1 |

| Mid | 75 | 94.1 | 96.3 |

| High | 400 | 93.8 | 95.8 |

Signaling Pathway and Experimental Workflow

References

Application Notes and Protocols: Carfilzomib-d8 in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfilzomib is a potent and irreversible proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1][2][3] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. Carfilzomib-d8, a deuterated analog of Carfilzomib, serves as an essential tool in these studies, primarily as an internal standard for quantitative bioanalysis.[4][5][6] The use of stable isotope-labeled internal standards like this compound is best practice in liquid chromatography-mass spectrometry (LC-MS/MS) assays, as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variability in sample processing and instrument response.[7][8][9][10][11][12]

These application notes provide detailed protocols for the use of this compound in PK/PD studies of Carfilzomib, including bioanalytical methods for its quantification in plasma, and an overview of its pharmacodynamic effects.

Pharmacokinetic (PK) Studies: Quantification of Carfilzomib in Plasma using this compound

The accurate determination of Carfilzomib concentrations in biological matrices is fundamental to defining its PK profile. A validated bioanalytical method using LC-MS/MS with this compound as an internal standard is presented below.

Experimental Workflow for a Carfilzomib PK Study

Caption: Workflow of a typical pharmacokinetic study of Carfilzomib.

Protocol: Quantification of Carfilzomib in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of Carfilzomib in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Carfilzomib analytical standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with sodium heparin anticoagulant)[13]

2. Preparation of Stock and Working Solutions

-